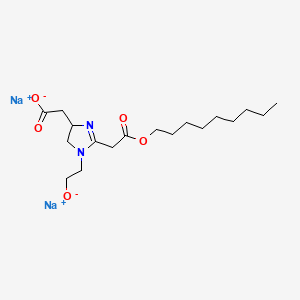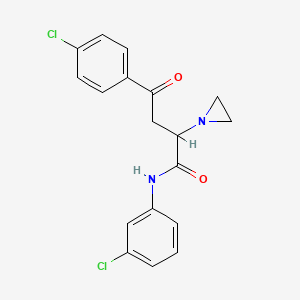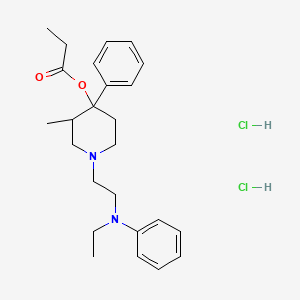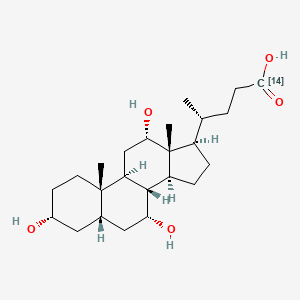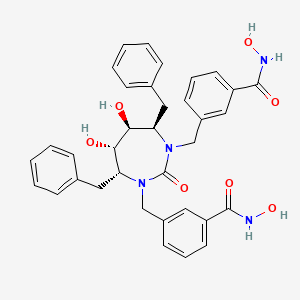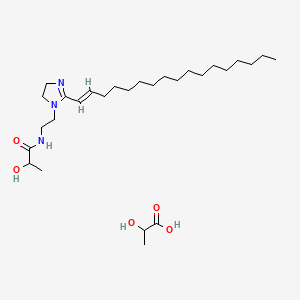
1-(2-Lactamidoethyl)-2-(heptadecenyl)-2-imidazoline, salt with
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Lactamidoethyl)-2-(heptadecenyl)-2-imidazoline, salt with, is a synthetic compound that belongs to the class of imidazolines. Imidazolines are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a lactamidoethyl group and a heptadecenyl chain, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Lactamidoethyl)-2-(heptadecenyl)-2-imidazoline typically involves the following steps:
Formation of the Imidazoline Ring: The imidazoline ring is formed through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Lactamidoethyl Group: The lactamidoethyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Heptadecenyl Chain: The heptadecenyl chain is attached through a series of reactions, including alkylation and hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Lactamidoethyl)-2-(heptadecenyl)-2-imidazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Lactamidoethyl)-2-(heptadecenyl)-2-imidazoline involves its interaction with specific molecular targets and pathways. The lactamidoethyl group and heptadecenyl chain play crucial roles in its binding affinity and activity. The compound may modulate enzymatic activity, receptor binding, or signal transduction pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Aminoethyl)-2-(heptadecenyl)-2-imidazoline: Similar structure but with an aminoethyl group instead of lactamidoethyl.
1-(2-Hydroxyethyl)-2-(heptadecenyl)-2-imidazoline: Contains a hydroxyethyl group.
1-(2-Methylaminoethyl)-2-(heptadecenyl)-2-imidazoline: Features a methylaminoethyl group.
Uniqueness
1-(2-Lactamidoethyl)-2-(heptadecenyl)-2-imidazoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its lactamidoethyl group may enhance its stability and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
82951-81-3 |
|---|---|
Molekularformel |
C28H53N3O5 |
Molekulargewicht |
511.7 g/mol |
IUPAC-Name |
N-[2-[2-[(E)-heptadec-1-enyl]-4,5-dihydroimidazol-1-yl]ethyl]-2-hydroxypropanamide;2-hydroxypropanoic acid |
InChI |
InChI=1S/C25H47N3O2.C3H6O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-26-19-21-28(24)22-20-27-25(30)23(2)29;1-2(4)3(5)6/h17-18,23,29H,3-16,19-22H2,1-2H3,(H,27,30);2,4H,1H3,(H,5,6)/b18-17+; |
InChI-Schlüssel |
OFSZNWUFEHVFGO-ZAGWXBKKSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC/C=C/C1=NCCN1CCNC(=O)C(C)O.CC(C(=O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC=CC1=NCCN1CCNC(=O)C(C)O.CC(C(=O)O)O |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


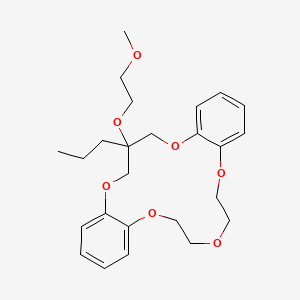
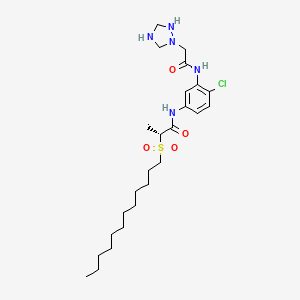

![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B12780455.png)

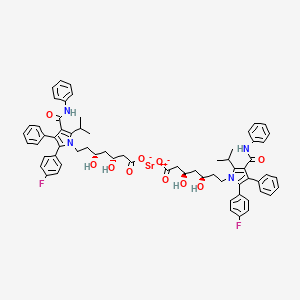
![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)

